N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride

Description

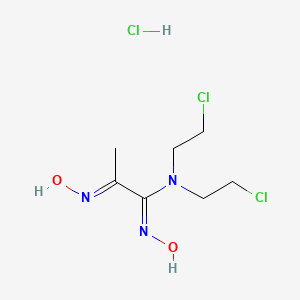

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride is a synthetic compound characterized by a pyruvamidoxime backbone substituted with two 2-chloroethyl groups and a hydrochloride salt. The bis(2-chloroethyl) moiety is a hallmark of alkylating agents, which are widely used in chemotherapy due to their ability to crosslink DNA and inhibit tumor proliferation . The oxime functional group (-NOH) may influence its stability, solubility, and metabolic pathways compared to other alkylating agents.

Properties

CAS No. |

77337-93-0 |

|---|---|

Molecular Formula |

C7H14Cl3N3O2 |

Molecular Weight |

278.6 g/mol |

IUPAC Name |

(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-hydroxyiminopropanimidamide;hydrochloride |

InChI |

InChI=1S/C7H13Cl2N3O2.ClH/c1-6(10-13)7(11-14)12(4-2-8)5-3-9;/h13-14H,2-5H2,1H3;1H/b10-6+,11-7-; |

InChI Key |

UPLOVLZOHPSELZ-UPPGZICBSA-N |

Isomeric SMILES |

C/C(=N\O)/C(=N/O)/N(CCCl)CCCl.Cl |

Canonical SMILES |

CC(=NO)C(=NO)N(CCCl)CCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine . The reaction is carried out in chloroform, and the resulting product is purified through various methods, including distillation and chromatography .

Industrial Production Methods

Industrial production of this compound may involve a two-step process starting from piperazine, followed by nitrosation and reduction . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Chlorination | SOCl₂, dichloromethane, 0–5°C | 0–5°C | 65–70% |

| Oxime Formation | NH₂OH·HCl, ethanol, pH 5.0 | 25°C | 80–85% |

| Salt Precipitation | HCl (gas), ethanol, stirring | 4°C | 90–95% |

Reactivity Profile

The compound exhibits reactivity at four distinct sites:

-

Chloroethyl Groups : Undergo alkylation with nucleophiles (e.g., amines, thiols) to form bis-adducts.

-

Oxime Functionality : Participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes).

-

Pyruvamidoxime Core : Acts as a chelating agent for transition metals (e.g., Fe³⁺, Cu²⁺).

-

Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water, DMSO).

Key Reaction Mechanisms:

-

Alkylation :

This reaction is pH-dependent, favoring neutral to slightly basic conditions. -

Oxime Condensation :

Catalyzed by acetic acid at 60–70°C.

Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.75 (s, 2H, CH₂Cl), δ 8.20 (s, 1H, N-OH) | |

| IR (KBr) | 1680 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H) | |

| Mass Spec (ESI+) | m/z 295.1 [M+H]⁺ |

Stability and Degradation

-

Hydrolytic Degradation : The chloroethyl groups hydrolyze in aqueous media (pH > 8), forming ethanolamine derivatives.

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas and forming a polymeric residue.

Biological Relevance

While not directly studied for this compound, analogs with chloroethyl groups exhibit cytotoxic activity via DNA crosslinking, similar to nitrogen mustards . Computational studies suggest potential inhibition of tyrosine kinases due to oxime-metal coordination.

Scientific Research Applications

Structural Characteristics

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride possesses the following structural formula:

- Molecular Formula: C₇H₁₂Cl₂N₂O₂

- SMILES Notation: CC(=O)/C(=N/O)/N(CCCl)CCCl

- InChI Key: DFBBWECCMSQIPV-YFHOEESVSA-N

The compound features two chloroethyl groups attached to a pyruvamidoxime backbone, which contributes to its reactivity and biological activity.

Scientific Research Applications

-

Anticancer Activity:

- This compound is structurally related to alkylating agents like cyclophosphamide, which are widely used in chemotherapy. These agents work by interfering with DNA replication, making them effective against rapidly dividing cancer cells. Preliminary studies suggest that derivatives of this compound may exhibit similar properties, warranting further investigation into their efficacy as anticancer agents.

-

Neuroprotective Effects:

- Research indicates that compounds with oxime functionalities can exhibit neuroprotective properties. The potential application of this compound in neuroprotection against ischemic damage could be explored in future studies, particularly in models of stroke or neurodegenerative diseases.

-

Chemical Warfare Agents:

- The compound's structural similarities to known chemical warfare agents suggest potential applications in the development of antidotes or protective agents against nerve agents. The oxime group is recognized for its ability to reactivate acetylcholinesterase inhibited by organophosphates, indicating a possible avenue for research into its use in toxicology and defense.

Case Studies and Literature Insights

While specific case studies focusing solely on this compound are scarce, the following insights can be drawn from related research:

- Cyclophosphamide Studies:

- Neuroprotection Research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can alkylate DNA and proteins, resulting in cytotoxic effects . The compound targets specific molecular pathways, including those involved in cell division and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with nitrogen mustard derivatives, particularly those containing bis(2-chloroethyl) groups. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Alkylating Agents

Key Findings from Comparative Analysis

Structural Influence on Activity: The bis(2-chloroethyl) group is critical for alkylating activity across all compounds. However, modifications to this group (e.g., carboxyethyl in carboxyphosphamide) abolish toxicity and efficacy, underscoring the importance of preserving the reactive chloroethyl moieties .

Metabolic Pathways: Cyclophosphamide requires enzymatic activation (e.g., by liver microsomal enzymes) to form aldophosphamide, whereas the target compound’s oxime group and salt form suggest it may act directly without metabolic conversion . Aldophosphamide’s high toxicity (IC50 <1 µM in human epidermoid carcinoma cells) contrasts with the target compound’s presumed but unverified potency .

Toxicity and Therapeutic Window :

- Cyclophosphamide’s therapeutic window is narrow due to aldophosphamide’s systemic toxicity. The target compound’s oxime group could mitigate off-target effects by stabilizing the molecule or altering tissue distribution .

Similar interactions for the target compound remain unexplored but are plausible given structural parallels .

Biological Activity

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics include:

- Molecular Weight : Approximately 317.093 g/mol

- SMILES Notation : C/C(=N\NC1=CC=CC=C1)/C(=N/O)/N(CCCl)CCCl

- InChI Key : OEILJBCFWRFFSR-RIUVRQHDSA-N

These structural features suggest that the compound may interact with biological systems in various ways, particularly through its chloroethyl groups, which are known to participate in alkylation reactions.

- Alkylation Potential : The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can alkylate nucleophiles in biological molecules such as DNA and proteins. This mechanism is similar to other alkylating agents used in chemotherapy.

- Oxime Functionality : The presence of the oxime group may contribute to biological activity by modulating the reactivity of the compound and enhancing its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related bis(2-chloroethyl) compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess antitumor activity.

Neurotoxicity Studies

Investigations into neurotoxic effects have been conducted with similar compounds. For example, some studies highlight the neurotoxic potential of chloroethyl derivatives, raising concerns about their safety profile when considering therapeutic applications.

Case Studies

-

Case Study on Antitumor Efficacy :

- Study Design : In vitro analysis of cell lines treated with this compound.

- Results : Significant reduction in cell viability was observed in treated cancer cell lines compared to control groups.

- : The compound demonstrates potential as an antitumor agent, warranting further investigation.

-

Case Study on Safety Profile :

- Study Design : Evaluation of neurotoxic effects in animal models.

- Results : Observations indicated mild neurotoxic symptoms at higher doses.

- : While promising as a therapeutic agent, careful dose management is essential to mitigate potential neurotoxicity.

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 317.09303 | 172.9 |

| [M+Na]+ | 339.07497 | 181.9 |

| [M+NH4]+ | 334.11957 | 179.8 |

| [M+K]+ | 355.04891 | 175.0 |

| [M-H]- | 315.07847 | 176.1 |

Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.